tert-Butyl (octahydro-1H-isoindol-4-yl)carbamate hydrochloride
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Overview
Description
tert-Butyl (octahydro-1H-isoindol-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C13H24N2O2·HCl. It is a derivative of isoindoline and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (octahydro-1H-isoindol-4-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with octahydro-1H-isoindoline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high efficiency. The raw materials are carefully measured and mixed, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (octahydro-1H-isoindol-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler compounds, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce simpler amines or alcohols.
Scientific Research Applications
tert-Butyl (octahydro-1H-isoindol-4-yl)carbamate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl (octahydro-1H-isoindol-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (octahydro-1H-isoindol-4-yl)carbamate: A similar compound without the hydrochloride group.
tert-Butyl (octahydro-1H-isoindol-4-yl)carbamate acetate: Another derivative with an acetate group instead of hydrochloride.
Uniqueness
tert-Butyl (octahydro-1H-isoindol-4-yl)carbamate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its hydrochloride group enhances its solubility in water, making it more versatile for various applications compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-(2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-6-4-5-9-7-14-8-10(9)11;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBDQOJMJIPKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2C1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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